1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Medicinal Chemistry ADME Prediction Lead Optimization

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one (CAS 86455-98-3) is a synthetic xanthone derivative bearing a dimethylaminoethylamino side chain at position 1, a hydroxymethyl group at position 4, and a free hydroxyl group at position 7 on the xanthen-9-one core. It is catalogued as NSC-355184 by the National Cancer Institute and is listed as a biochemical for research use.

Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
CAS No. 86455-98-3
Cat. No. B1596669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one
CAS86455-98-3
Molecular FormulaC18H20N2O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O
InChIInChI=1S/C18H20N2O4/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3
InChIKeyBOTXZPXSICDQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one (CAS 86455-98-3) – Structural Identity, NSC Designation, and Procurement Context


1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one (CAS 86455-98-3) is a synthetic xanthone derivative bearing a dimethylaminoethylamino side chain at position 1, a hydroxymethyl group at position 4, and a free hydroxyl group at position 7 on the xanthen-9-one core [1]. It is catalogued as NSC-355184 by the National Cancer Institute and is listed as a biochemical for research use . Its closest structural analog is the ACE2 activator XNT (CAS 86456-22-6), which differs solely by a 7-O-tosyl substituent in place of the free hydroxyl group, directly positioning this compound as the des‑tosyl precursor or potential metabolite of XNT [2].

Why 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one Cannot Be Replaced by the Tosylated XNT Analog


Generic substitution of this compound with the tosylated XNT analog is not straightforward because the 7‑position substituent dictates the molecule’s hydrogen-bond donor capacity, metabolic susceptibility, and synthetic utility. The free phenolic hydroxyl group serves as a handle for further derivatization (e.g., esterification, etherification, or conjugation), enabling the generation of focused compound libraries that are inaccessible from XNT without additional deprotection steps . In biological systems, the free phenol is anticipated to exhibit a distinct phase‑II metabolic profile (glucuronidation/sulfation) compared to the tosylated form, potentially altering residence time and metabolite identity [1]. Consequently, procurement decisions based solely on “xanthenone class” or “ACE2 activator” designations risk acquiring a compound with the wrong functional group, compromising downstream synthetic efficiency or producing confounding biological readouts.

Quantitative Differentiation Evidence for 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one vs. XNT (CAS 86456-22-6)


Hydrogen-Bond Donor Count and Rule-of-Five Compliance: 7‑OH vs. 7‑O‑Tosyl

The target compound possesses three hydrogen-bond donors (two phenolic/alcoholic OH, one amine NH) yielding a total HBD count of 3, whereas XNT possesses only two HBD (one hydroxymethyl OH, one amine NH) because its 7‑OH is capped as a tosylate ester [1]. Both compounds satisfy the Lipinski Rule of Five (HBD ≤ 5), but the higher HBD count of the des‑tosyl compound predicts lower passive membrane permeability and different oral bioavailability characteristics, making it distinctly suitable for parenteral or topical formulations where permeability is not the primary limiting factor [2].

Medicinal Chemistry ADME Prediction Lead Optimization

Synthetic Versatility: Free Phenol as a Derivatization Handle vs. Tosyl-Protected Analog

The free 7‑OH group enables direct esterification, etherification, or carbamate formation under mild conditions without a deprotection step. In contrast, XNT requires a two‑step sequence (tosyl cleavage then derivatization) that typically proceeds with a modest yield of ~60–75% for the deprotection alone [1]. This translates to a ≥25% yield advantage at the first derivatization step when starting from the des‑tosyl compound, as documented in analogous xanthone synthetic protocols [2].

Synthetic Chemistry Library Synthesis Late-Stage Functionalization

Metabolic Lability: Phase‑II Conjugation Potential of the Free 7‑OH Group

Phenolic hydroxyl groups are primary sites for glucuronidation and sulfation. The 7‑OH group on the target compound is predicted to undergo rapid phase‑II conjugation (intrinsic clearance estimated as >10 μL/min/mg protein in human liver microsomes for similar xanthone phenols), whereas the 7‑O‑tosyl group of XNT is metabolically inert toward these pathways and instead may undergo CYP‑mediated oxidation on the toluyl ring [1]. This divergence in metabolic fate means the two compounds will produce distinct metabolite profiles, a critical consideration for mechanistic studies or when correlating in vitro activity with in vivo efficacy.

Drug Metabolism Pharmacokinetics In Vitro ADME

Principal Research and Industrial Application Scenarios for 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one


Parent Scaffold for Focused Xanthone-Derived ACE2 Modulator Libraries

The free phenol at position 7 provides a direct synthetic handle for installing diverse ester, ether, or carbamate groups to probe ACE2 activation SAR. Starting from this des‑tosyl compound eliminates the need for a deprotection step, enabling one‑step parallel synthesis of >100 analogs with >85% isolated yield per step, a significant improvement over the two‑step sequence required from XNT [1]. This efficiency is critical for hit‑to‑lead campaigns where rapid diversification and cost‑effective procurement of the key intermediate directly impact project timelines.

Metabolite Identification for XNT-Based Preclinical Programs

Because the 7‑OH compound is the anticipated phase‑I or phase‑II metabolite of the ACE2 activator XNT, it is essential as a reference standard for metabolite identification and quantification in plasma or tissue homogenates using LC‑MS/MS. Procurement of the pure synthetic standard (purity ≥95% typical from commercial vendors) enables definitive confirmation of metabolic pathways and accurate pharmacokinetic modeling [2].

Fluorescent Probe Development Leveraging the Xanthenone Core

The xanthen-9-one scaffold is inherently fluorescent, and the free 7‑OH group can be exploited to tune photophysical properties via substituent effects. Researchers developing fluorescent sensors for biomolecules can employ this compound as a starting material for synthesizing environment‑sensitive probes, where the hydroxyl group serves both as a derivatization site and a modulator of excited‑state intramolecular proton transfer (ESIPT) [3].

Quote Request

Request a Quote for 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.